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Compound of Interest

3-Hydroxyquinoline-4-carboxylic
Compound Name: d
aci

Cat. No.: B086148

An In-depth Technical Guide to the Spectral Analysis of 3-Hydroxyquinoline-4-carboxylic
Acid

This guide provides a detailed examination of the essential spectral data for 3-
hydroxyquinoline-4-carboxylic acid (CAS: 118-13-8), a key heterocyclic compound utilized
in various research and development applications, including as a building block in medicinal
chemistry.[1][2] Understanding its spectral signature is paramount for confirming its structural
integrity, assessing purity, and ensuring its suitability for downstream applications. This
document synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear
magnetic resonance spectroscopy to offer a comprehensive analytical profile for researchers,
scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

3-Hydroxyquinoline-4-carboxylic acid possesses the molecular formula C10H7NOs and a
molecular weight of 189.17 g/mol .[1] The structure comprises a quinoline core, which is a
bicyclic aromatic system containing a benzene ring fused to a pyridine ring. The key functional
groups dictating its spectral properties are a hydroxyl group at position 3 and a carboxylic acid
group at position 4. The proximity of these groups allows for potential intramolecular hydrogen
bonding, which can influence its spectral characteristics.[3]

A multi-technique spectroscopic approach is essential for unambiguous characterization.
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e Mass Spectrometry (MS) confirms the molecular weight and provides insights into
fragmentation patterns, aiding in structural confirmation.

« Infrared (IR) Spectroscopy identifies the key functional groups present in the molecule
through their characteristic vibrational frequencies.

e Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon-
hydrogen framework, elucidating the precise connectivity and chemical environment of each
atom.
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Figure 1. Analytical Workflow for Structural Elucidation
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Caption: Figure 1. A typical workflow for the comprehensive structural analysis of a chemical
compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
mass-to-charge ratio (m/z) of a molecule and its fragments. For a polar molecule like 3-
hydroxyquinoline-4-carboxylic acid, Electrospray lonization (ESI) is a preferred method as it
Is a soft ionization technique that typically keeps the molecule intact.

Experimental Protocol (lllustrative)

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b086148?utm_src=pdf-body-img
https://www.benchchem.com/product/b086148?utm_src=pdf-body
https://www.benchchem.com/product/b086148?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such
as methanol or acetonitrile/water.

¢ Instrumentation: The solution is introduced into an ESI-MS instrument.

¢ lonization: The sample is ionized in both positive ([M+H]*) and negative ([M-H]~) ion modes
to gather comprehensive data.

e Analysis: The mass analyzer separates the ions based on their m/z ratio, and a detector
records their abundance.

Data Interpretation and Expected Fragmentation

The nominal molecular weight is 189 g/mol . Therefore, the primary ions expected in high-
resolution mass spectrometry are:

e Positive lon Mode ([M+H]*): m/z = 190.05
» Negative lon Mode ([M-H]~): m/z = 188.03

Key fragmentation pathways provide structural confirmation. A common and diagnostic
fragmentation for carboxylic acids is the loss of carbon dioxide (COz, 44 Da).

M-H]”
m/z = 188.03

- CO:z (44 Da)

[M-H-CO2]~
(3-Hydroxide)
m/z = 144.04

Figure 2. Key ESI-MS Fragmentation Pathway
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Caption: Figure 2. Expected fragmentation of the parent ion in negative mode ESI-MS.

Data Summary: Mass Spectrometry
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Adduct/Fragment Formula Calculated m/z lonization Mode
[M+H]* [C10HeNO3]* 190.050 ESI (+)
[M+Na]* [C10H7NO3sNa]* 212.032 ESI (+)
[M-H]~ [C10H6NO3]- 188.035 ESI(-)
[M-H-CO2]~ [CoHsNO]- 144.045 ESI ()

Predicted data based
on molecular formula.
Experimental values

may vary slightly.[4]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds

to vibrate. This technique is exceptionally useful for identifying the functional groups present.[5]

For solid samples, Attenuated Total Reflectance (ATR) or preparing a KBr pellet are common

methods.[6]

Experimental Protocol (ATR-FTIR)

o Sample Preparation: A small amount of the solid powder is placed directly onto the ATR

crystal.

o Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is

recorded, typically over a range of 4000-400 cm~1.

e Background Correction: A background spectrum of the clean ATR crystal is taken and

subtracted from the sample spectrum.

Spectral Interpretation

The IR spectrum of 3-hydroxyquinoline-4-carboxylic acid is expected to be complex but

dominated by several key features:
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o O-H Stretching: A very broad absorption band is expected from approximately 3300 cm~* to
2500 cm™1, characteristic of the hydrogen-bonded O-H group of the carboxylic acid. The
phenolic O-H stretch will also contribute to this region.

e C=0 Stretching: A strong, sharp absorption band around 1760-1690 cm~1* corresponds to the
carbonyl group of the carboxylic acid.

e C=C and C=N Stretching: Absorptions in the 1600-1450 cm~1 region are characteristic of the
aromatic quinoline ring system.

e O-H Bending: A broad peak around 950-910 cm~1 can be attributed to the out-of-plane bend
of the carboxylic acid O-H group.

: . ¢l i | :

Wavenumber Range (cm~*) Vibrational Mode Functional Group

3300 - 2500 (broad) O-H Stretch Carboxylic Acid & Phenol
1760 - 1690 (strong) C=0 Stretch Carboxylic Acid

1600 - 1450 (medium) C=C / C=N Stretch Aromatic/Heterocyclic Ring
1320 - 1000 (strong) C-O Stretch Alcohol, Carboxylic Acid
950 - 910 (broad) O-H Bend Carboxylic Acid

Reference ranges are based
on standard IR correlation
tables.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic
molecule in solution. It provides information on the chemical environment, connectivity, and
number of different types of protons (*H NMR) and carbons (:33C NMR).

Disclaimer:Publicly available, experimentally verified NMR spectra for 3-hydroxyquinoline-4-
carboxylic acid are not readily found. The following data and interpretations are predictive,
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based on established principles of NMR spectroscopy and data from analogous structures.
Experimental verification is essential.

Experimental Protocol (lllustrative)

o Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated
solvent, such as DMSO-des. DMSO-ds is chosen for its ability to dissolve polar compounds
and to allow for the observation of exchangeable protons (from -OH and -COOH).

 Instrumentation: The sample is placed in a high-field NMR spectrometer.

o Data Acquisition: H, 13C, and potentially 2D correlation spectra (e.g., COSY, HSQC) are
acquired. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

'H NMR Spectral Interpretation (Predicted)

The *H NMR spectrum is expected to show signals for 5 aromatic protons and 2 exchangeable
protons. The aromatic protons will appear in the typical downfield region (& 7.0-9.0 ppm), with
splitting patterns determined by their coupling to adjacent protons. The acidic protons are
expected to be broad and may exchange with residual water in the solvent.

. - 1 i -ds)
Proton Assighment Predicted & (ppm) Multiplicity
H-2 8.5-8.8 Singlet (s)
H-5/H-8 7.8-8.2 Doublet (d)
H-6 / H-7 73-7.7 Multiplet (m)
Ar-OH >10.0 Broad Singlet (br s)
COOH >12.0 Broad Singlet (br s)

3C NMR Spectral Interpretation (Predicted)

The proton-decoupled 3C NMR spectrum should display 10 distinct signals, corresponding to
the 10 carbon atoms in the molecule. The chemical shifts are highly dependent on the
electronic environment.[7][8]
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. i 13 i -

Carbon Assignment Predicted & (ppm) Notes

C=0 (Carboxylic Acid) 165 - 175 Quaternary, downfield

C-3 (bearing -OH) 150 - 160 Quaternary

C-8a/C-4a 135 - 145 Quaternary

C-2/C-4 125 - 140 Aromatic CH or Quaternary C
C-5/C-6/C-7/C-8 115-130 Aromatic CH

Conclusion

The collective analysis using mass spectrometry, IR spectroscopy, and NMR spectroscopy
provides a robust and self-validating system for the characterization of 3-hydroxyquinoline-4-
carboxylic acid. MS confirms the molecular weight and key fragmentation, IR identifies the
critical O-H and C=0 functional groups, and NMR elucidates the precise arrangement of the
carbon-hydrogen framework. This comprehensive spectral dataset serves as an essential
reference for quality control, reaction monitoring, and regulatory submissions in scientific and
industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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